molecular formula C22H14N4OS B12212512 N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide

N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide

Cat. No.: B12212512
M. Wt: 382.4 g/mol
InChI Key: KCEQTEYWDNUBRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the phenazine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide is unique due to its combination of a thiazole ring and a phenazine moiety, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H14N4OS

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide

InChI

InChI=1S/C22H14N4OS/c27-21(26-22-25-19(13-28-22)14-7-2-1-3-8-14)15-9-6-12-18-20(15)24-17-11-5-4-10-16(17)23-18/h1-13H,(H,25,26,27)

InChI Key

KCEQTEYWDNUBRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=NC5=CC=CC=C5N=C43

Origin of Product

United States

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